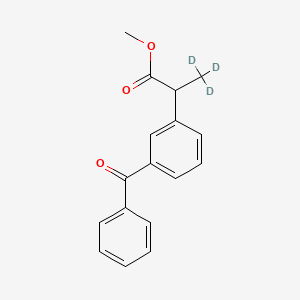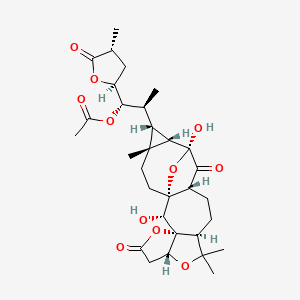
Arisanlactone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Arisanlactone D involves several key steps. One of the methods includes a biomimetically inspired asymmetric total synthesis. This process involves a homo-Michael reaction, a tandem retro-Michael/Michael reaction, and a copper-catalyzed intramolecular cyclopropanation . These reactions are supported by density functional theory calculations, which help in understanding the mechanisms involved
Chemical Reactions Analysis
Arisanlactone D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Arisanlactone D has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex natural product synthesis. In biology and medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities . Additionally, it is used in the study of natural product biosynthesis and the development of new synthetic methodologies .
Mechanism of Action
The mechanism of action of Arisanlactone D involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating specific signaling pathways and interacting with key enzymes involved in these pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may influence pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Arisanlactone D is structurally similar to other nortriterpenoids isolated from Schisandra chinensis, such as Arisanlactone A and Arisanlactone C . These compounds share similar bicyclo[6.1.0]nonane skeletons but differ in their functional groups and stereochemistry . The uniqueness of this compound lies in its specific oxygenation pattern and the presence of unique functional groups that contribute to its distinct biological activities .
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its complex structure and diverse biological activities make it an important subject of study in natural product chemistry, biology, and medicine. Further research is needed to fully understand its mechanisms of action and to explore its potential therapeutic applications.
Properties
Molecular Formula |
C31H42O11 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
[(1S,2S)-2-[(1R,2R,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]propyl] acetate |
InChI |
InChI=1S/C31H42O11/c1-13-11-17(39-25(13)35)22(38-15(3)32)14(2)21-23-28(21,6)9-10-29-16(24(34)31(23,37)42-29)7-8-18-27(4,5)40-19-12-20(33)41-30(18,19)26(29)36/h13-14,16-19,21-23,26,36-37H,7-12H2,1-6H3/t13-,14+,16+,17+,18+,19-,21-,22+,23+,26-,28-,29-,30-,31+/m1/s1 |
InChI Key |
XVOAOTAZULSEBL-ZBEPTVKHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](OC1=O)[C@H]([C@@H](C)[C@@H]2[C@H]3[C@@]2(CC[C@@]45[C@@H](CC[C@@H]6[C@]7([C@@H]4O)[C@@H](CC(=O)O7)OC6(C)C)C(=O)[C@]3(O5)O)C)OC(=O)C |
Canonical SMILES |
CC1CC(OC1=O)C(C(C)C2C3C2(CCC45C(CCC6C(OC7C6(C4O)OC(=O)C7)(C)C)C(=O)C3(O5)O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13448428.png)
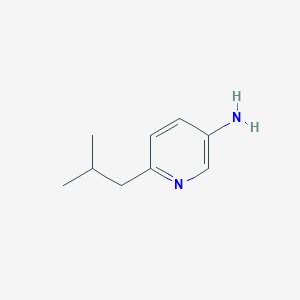
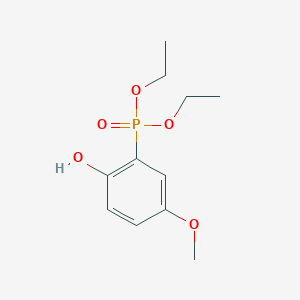
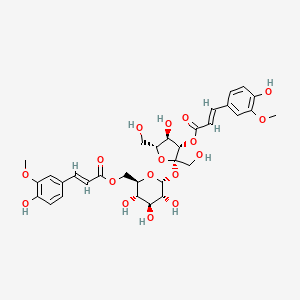
![Erythromycin, 2',4''-bis-O-(trimethylsilyl)-, 9-[O-(1-ethoxy-1-methylethyl)oxime]; Oxacyclotetradecane, erythromycin deriv.](/img/structure/B13448450.png)
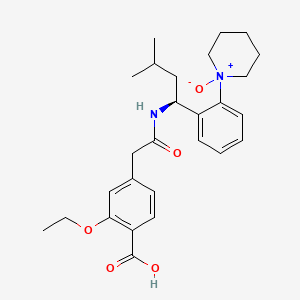
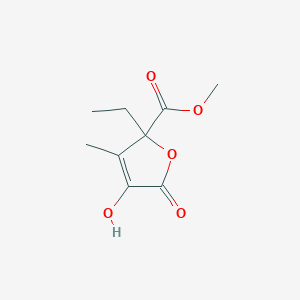
![[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate](/img/structure/B13448474.png)

![4-[1-(difluoromethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B13448480.png)
![(Z)-but-2-enedioic acid;2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13448486.png)

